Superior Pharmacokinetic Profile: Cefazolin vs. Cephalothin and Cephaloridine
Cefazolin(1-) demonstrates a significantly longer elimination half-life and higher protein binding compared to the first-generation cephalosporins cephalothin and cephaloridine [1]. In a direct head-to-head study, steady-state serum concentrations of cefazolin during constant intravenous infusion were four times higher than those achieved with cephalothin [1]. This pharmacokinetic advantage allows for less frequent dosing while maintaining effective plasma concentrations [2].
| Evidence Dimension | Serum Half-Life (t1/2) and Plasma Protein Binding |
|---|---|
| Target Compound Data | Half-life: 1.8 hours; Protein Binding: 86% |
| Comparator Or Baseline | Cephalothin (Half-life: 0.47 hours; Protein Binding: 65%) and Cephaloridine (Half-life: 1.12 hours; Protein Binding: 20%) |
| Quantified Difference | Cefazolin half-life is 3.8 times longer than cephalothin and 1.6 times longer than cephaloridine. Protein binding is 21% higher than cephalothin and 66% higher than cephaloridine. |
| Conditions | Healthy volunteers; single and constant intravenous infusion of cefazolin sodium, cephalothin sodium, and cephaloridine. |
Why This Matters
Procurement of cefazolin(1-) enables reduced dosing frequency in clinical settings, potentially improving patient compliance and reducing nursing administration time compared to cephalothin.
- [1] Cefazolin vs Cephalothin and Cephaloridine. Arch Intern Med. 1974;133(3):409-413. View Source
- [2] Lode H, Gebert S, Hendrischk A. Comparative Pharmacokinetics and Clinical Experience with a New Cephalosporin-Derivative: Cefazolin. Chemotherapy. 1975;21(1):19-32. View Source
